Product packaging for 1-Ethoxy-2-phenylcyclohepta-1,3,5-triene(Cat. No.:CAS No. 90127-99-4)

1-Ethoxy-2-phenylcyclohepta-1,3,5-triene

Cat. No.: B14372717
CAS No.: 90127-99-4
M. Wt: 212.29 g/mol
InChI Key: XOJARBOMDNWLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2-phenylcyclohepta-1,3,5-triene is a chemical compound supplied for research and development purposes. Researchers investigating novel organic structures with potential biological activity may find this compound of interest. The structural motif of an ethoxy group adjacent to a phenyl substituent on a conjugated ring system is found in various compounds with significant research value. For instance, structurally related molecules, such as those featuring ethoxy, phenyl, and heterocyclic components, are explored in advanced research areas like antifungal drug development . The presence of the conjugated triene system in this compound may also make it a subject of study in photochemistry or as a synthetic intermediate for more complex molecular architectures. Applications & Research Value This compound is intended for use in laboratory research only. Potential applications may include, but are not limited to: serving as a building block (synthon) in organic synthesis; use as a standard in analytical chemistry; and investigation into its physical, chemical, or biological properties. Researchers are encouraged to explore its potential mechanisms of action and specific research applications. Safety & Handling Please consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information prior to use. Regulatory & Use Compliance This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O B14372717 1-Ethoxy-2-phenylcyclohepta-1,3,5-triene CAS No. 90127-99-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90127-99-4

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-ethoxy-2-phenylcyclohepta-1,3,5-triene

InChI

InChI=1S/C15H16O/c1-2-16-15-12-8-4-7-11-14(15)13-9-5-3-6-10-13/h3-11H,2,12H2,1H3

InChI Key

XOJARBOMDNWLQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=CC1)C2=CC=CC=C2

Origin of Product

United States

Mechanistic Investigations and Reactivity of 1 Ethoxy 2 Phenylcyclohepta 1,3,5 Triene and Its Analogues

Valence Isomerization: Cycloheptatriene-Norcaradiene Equilibrium

The dynamic equilibrium between the monocyclic cycloheptatriene (B165957) (CHT) and its bicyclic valence isomer, norcaradiene (NCD), is a classic example of valence tautomerism. rsc.org This equilibrium is highly sensitive to the nature and position of substituents on the seven-membered ring. rsc.org

Experimental Characterization of Isomerization Dynamics in Cycloheptatrienes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the cycloheptatriene-norcaradiene equilibrium. rsc.org By analyzing the chemical shifts and coupling constants of the protons and carbons at the 1,6-positions of the cycloheptatriene and the corresponding bridgehead positions in the norcaradiene, the position of the equilibrium can be determined. rsc.org In many cases, the exchange between the two isomers is rapid at room temperature, leading to time-averaged NMR signals. rsc.org However, variable temperature (VT) NMR studies can be employed to slow down the interconversion, allowing for the observation of individual signals for each tautomer and the determination of the thermodynamic parameters of the equilibrium. researchgate.net

For substituted cycloheptatrienes, the equilibrium position is dictated by both steric and electronic effects. Electron-withdrawing groups at the C7 position, such as cyano or carboxyl groups, tend to stabilize the norcaradiene form by delocalizing electron density into the substituent, thereby strengthening the C1-C6 bond of the cyclopropane (B1198618) ring. rsc.orgacs.org Conversely, electron-donating groups, like alkoxy or amino groups, generally shift the equilibrium towards the cycloheptatriene isomer. rsc.org In the case of 1-Ethoxy-2-phenylcyclohepta-1,3,5-triene, the electron-donating ethoxy group at C1 would be expected to favor the cycloheptatriene form. The phenyl group at C2 can exert a more complex influence, potentially stabilizing the cycloheptatriene through conjugation or influencing the equilibrium based on steric interactions.

Table 1: Representative ¹H NMR Chemical Shifts for Cycloheptatriene and Norcaradiene Isomers

Compound TypePositionTypical ¹H Chemical Shift (δ, ppm)
CycloheptatrieneH1, H65.2 - 6.5
NorcaradieneH1, H62.8 - 3.5

Note: The chemical shifts are general ranges and can be influenced by substituents and solvent. rsc.orgresearchgate.net

Computational Elucidation of Isomerization Pathways and Energy Barriers

Quantum chemical calculations have provided significant insights into the mechanistic details of the cycloheptatriene-norcaradiene isomerization. acs.orgnih.gov These studies allow for the determination of the geometries of the transition states and the calculation of activation energies for both the forward and reverse reactions. acs.org

Theoretical investigations have shown that the activation energy for the isomerization of the parent cycloheptatriene to norcaradiene is relatively low. nih.gov Recent computational studies, employing high-level quantum mechanical methods, have revisited this equilibrium and highlighted the importance of quantum mechanical tunneling, especially at low temperatures, which can significantly impact the isomerization rates. acs.org

For substituted systems, computational methods can predict the influence of different functional groups on the relative stabilities of the cycloheptatriene and norcaradiene isomers, as well as on the energy barrier for their interconversion. For this compound, density functional theory (DFT) calculations could be employed to model the effect of the ethoxy and phenyl groups on the isomerization process. The electron-donating nature of the ethoxy group is predicted to increase the energy of the highest occupied molecular orbital (HOMO) of the cycloheptatriene, which could affect the activation barrier for the electrocyclization to the norcaradiene.

Table 2: Calculated Activation Energies for Cycloheptatriene-Norcaradiene Isomerization

MethodActivation Energy (kcal/mol)Reference
CVT/SCT2.2 acs.org
B3LYP/6-311+G(d,p)5.4 nih.gov
CCSD(T)/6-311+G(d,p)28.9 (for radical cation) nih.gov

Note: CVT/SCT refers to Canonical Variational Transition State Theory with Small Curvature Tunneling corrections. The values can vary depending on the computational level and the specific system being studied.

Pericyclic Reactions of Cycloheptatrienes

Cycloheptatrienes are versatile participants in a variety of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. wikipedia.org The specific substitution pattern of this compound will influence its reactivity in these transformations.

Diels-Alder Reactions and [4+2] Cycloadditions with Cycloheptatriene Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org Cycloheptatriene can act as a diene in this reaction. The presence of an electron-donating ethoxy group and a phenyl group in this compound is expected to activate the diene system for reactions with electron-poor dienophiles. The regioselectivity of the Diels-Alder reaction will be influenced by the electronic and steric effects of these substituents.

Computational studies on the Diels-Alder reaction of the parent cycloheptatriene with maleic anhydride (B1165640) have shown that the reaction can proceed through either the cycloheptatriene or the norcaradiene isomer, with the latter often being more reactive. researchgate.net The activation energy for the reaction is a key factor in determining the reaction rate.

Table 3: Calculated Activation Energies for the Diels-Alder Reaction of Cycloheptatriene System with Maleic Anhydride

Reacting IsomerActivation Energy (kcal/mol)Reference
Cycloheptatriene25.1 researchgate.net
Norcaradiene19.8 researchgate.net

Note: Energies are given in kcal/mol at 298.15 K, calculated at the revDSD/CBS level of theory.

Higher-Order Cycloadditions (e.g., [6+2], [6+4], [8+2], [10+2]) Involving Cycloheptatrienes

Beyond the common [4+2] cycloaddition, cycloheptatrienes can also participate in higher-order cycloadditions, where more than six π-electrons are involved in the cyclic transition state. rsc.org These reactions provide efficient routes to complex polycyclic structures. Examples include [6+2], [6+4], [8+2], and even [10+2] cycloadditions. rsc.orgacs.org

The periselectivity of these reactions (i.e., which type of cycloaddition occurs) is governed by orbital symmetry rules and can be influenced by the nature of the reactants and the reaction conditions. The electron-rich nature of this compound may favor its participation as the 6π-component in [6+2] and [6+4] cycloadditions with suitable 2π- and 4π-partners, respectively. The specific yields of these reactions are highly dependent on the substrates and catalysts used.

Table 4: Examples of Higher-Order Cycloadditions with Cycloheptatriene Derivatives

Cycloaddition TypeReactantsYield (%)Reference
[8+2]N-sulfonyl azaheptafulvenes and carbamates52-95 researchgate.net
[8+2]Heptafulvenes and N-acyliminopyridinium ylidesup to 99 acs.org
[6+4]Tropone (B1200060) and cyclopentadieneNot specified mdpi.com

Sigmatropic Rearrangements in Cycloheptatriene Systems (e.g., 1,7-Sigmatropic Shifts)

Sigmatropic rearrangements are pericyclic reactions in which a σ-bond migrates across a π-system. stereoelectronics.org In cycloheptatriene systems, acs.orgresearchgate.net and acs.orgresearchgate.net sigmatropic shifts of hydrogen or other groups are known to occur. stereoelectronics.org The Woodward-Hoffmann rules predict the stereochemical course of these rearrangements. For thermal reactions, a acs.orgresearchgate.net-hydrogen shift is suprafacial, while a acs.orgresearchgate.net-hydrogen shift is antarafacial. stereoelectronics.org

The substitution pattern in this compound can influence the propensity for and the pathway of sigmatropic rearrangements. For instance, the migration of a hydrogen atom from the C7 position would lead to different isomers. Computational studies on the parent cycloheptatriene have estimated the energy barriers for these processes.

Table 5: Calculated Energy Barriers for Sigmatropic Shifts in Cycloheptatriene

Rearrangement TypeEnergy Barrier (kcal/mol)Reference
acs.orgresearchgate.net Hydrogen Shift26.9 nih.gov
acs.orgresearchgate.net Hydrogen Shift>26.9 ic.ac.uk

Note: The energy barriers can be significantly affected by substitution on the cycloheptatriene ring.

Aromatization and Dearomatization Pathways of Cycloheptatrienes

Cycloheptatrienes, including substituted derivatives like this compound, are non-aromatic cyclic polyenes. wikipedia.org Their reactivity is significantly influenced by the thermodynamic driving force to achieve a more stable, aromatic state. This section explores the key pathways through which these molecules undergo aromatization.

A fundamental reaction of cycloheptatriene and its derivatives is the formation of the cycloheptatrienyl cation, commonly known as the tropylium (B1234903) ion. quirkyscience.com Cyclohepta-1,3,5-triene itself is non-aromatic due to the presence of a tetrahedral, sp³-hybridized methylene (B1212753) (-CH₂-) group, which disrupts the cyclic conjugation of the six π-electrons. libretexts.org

The conversion to the tropylium cation involves the removal of a hydride ion (H⁻) from this sp³ carbon atom. wikipedia.orglibretexts.org This process can be achieved using various oxidizing agents or reagents capable of abstracting a hydride. wikipedia.orgnih.gov The resulting cation possesses a vacant p-orbital, allowing for the delocalization of the 6 π-electrons across the entire seven-membered ring. libretexts.org This delocalization results in a planar, cyclic, conjugated system that satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). echemi.com The tropylium cation is notably stable due to this aromatic character, with the positive charge distributed evenly over all seven carbon atoms. libretexts.orgnih.gov This stability provides a strong thermodynamic driving force for its formation from cycloheptatriene precursors. libretexts.org

The general transformation is depicted as: C₇H₈ → C₇H₇⁺ + H⁻

For a substituted cycloheptatriene, the substituents can influence the ease of this transformation, but the underlying principle of achieving aromatic stabilization remains the same.

Another significant aromatization pathway for cycloheptatrienes involves oxidation to form troponoids, such as tropones and tropolones. This transformation typically involves the introduction of an oxygen atom at the methylene bridge of the cycloheptatriene ring.

One common strategy is the oxidation of a cycloheptatriene derivative that has been synthesized via a Buchner ring expansion reaction. nih.gov The resulting cycloheptatriene can be subjected to oxidizing conditions to yield the corresponding tropone. For instance, acid-mediated conditions can promote both the hydrolysis of an enol ether and the elimination of water, leading to a product that tautomerizes to the more stable tropone form. nih.gov

An alternative approach involves oxidizing a functionalized benzene (B151609) precursor to an o-quinone ketal. Subsequent cyclopropanation and elimination can rapidly generate the tropone structure. nih.gov These methods effectively convert the non-aromatic cycloheptatriene system into an aromatic troponoid ring system, leveraging the stability of the resulting conjugated structure.

Carbene Generation and Transfer Reactions from Cycloheptatriene Precursors

Substituted cycloheptatrienes serve as valuable and safe precursors for the generation of highly reactive carbene intermediates, which can then participate in a variety of synthetic transformations.

A powerful method for generating carbenes from cycloheptatrienes is the gold(I)-catalyzed retro-Buchner reaction. scispace.comiciq.org This reaction represents a formal retro-cyclopropanation. nih.gov 7-substituted cycloheptatrienes exist in equilibrium with their bicyclic norcaradiene tautomers. researchgate.net Cationic gold(I) complexes act as electrophiles, promoting the cleavage of two carbon-carbon bonds in the norcaradiene tautomer. nih.govacs.org This process releases a stable aromatic molecule (typically benzene or a substituted derivative) and generates a gold(I) carbene intermediate. researchgate.net

This methodology is a significant advancement as it avoids the use of potentially hazardous and shock-sensitive diazo compounds, which are traditionally used for carbene generation. nih.govacs.org The reaction proceeds readily with 7-aryl- and 7-alkenyl-1,3,5-cycloheptatrienes. nih.gov The conditions for the retro-Buchner reaction are influenced by the substituent at the 7-position; for example, 7-alkenyl derivatives often react at lower temperatures (e.g., 75 °C) compared to 7-aryl derivatives (e.g., 120 °C). iciq.org

Precursor TypeCatalystTypical ProductReference
7-Aryl-1,3,5-cycloheptatrieneCationic Gold(I) ComplexAryl Gold(I) Carbene + Benzene nih.gov
7-Alkenyl-1,3,5-cycloheptatrieneCationic Gold(I) ComplexAlkenyl Gold(I) Carbene + Benzene iciq.org

Once generated, the highly electrophilic gold(I) carbenes can undergo various subsequent reactions, including intramolecular C–H functionalization. nih.gov When the cycloheptatriene precursor bears an appropriately positioned aryl or alkyl group, the resulting carbene can insert into a C-H bond within the same molecule. acs.org

For example, gold(I) carbenes generated from ortho-substituted 7-aryl-1,3,5-cycloheptatrienes can react via an intramolecular Friedel–Crafts-type attack on the tethered arene. nih.gov This C–H insertion/cyclization process leads to the formation of valuable polycyclic structures like fluorenes. nih.govacs.org Similarly, if an alkene is present in the substituent, intramolecular cyclopropanation or insertion into an allylic C-H bond can occur. nih.gov This strategy provides a novel and efficient synthetic route to complex carbocyclic frameworks like indenes and indenofluorenes. nih.gov The direct functionalization of otherwise unreactive C-H bonds is a key advantage of this methodology. nih.gov

Carbene PrecursorTethered Functional GroupProduct TypeReference
ortho-Alkenyl-7-aryl-CHTAlkeneIndene nih.gov
ortho-Aryl-7-aryl-CHTAreneFluorene acs.org

Radical Chemistry and Electron Transfer Processes Involving Aryl-Substituted Cycloheptatrienes

Aryl-substituted cycloheptatrienes can engage in electron transfer processes, leading to the formation of radical intermediates with distinct reactivity. The photooxidation of these compounds has been shown to generate their corresponding radical cations. rsc.org

This process is typically accomplished by electron transfer to an electronically excited acceptor molecule, such as 9,10-dicyanoanthracene, in a suitable solvent like acetonitrile. rsc.org For instance, 7-(p-methoxyphenyl)cycloheptatriene can be oxidized to its radical cation via this method. rsc.org

The fate of the primarily formed radical cation is dependent on the reaction conditions and the nature of the substituents. In deaerated solutions, the radical cation can deprotonate to form a cycloheptatrienyl radical. This radical species can then undergo self-reaction to form products like bitropyl. rsc.org However, in the presence of acid and air, the photooxidation of 7-(p-methoxyphenyl)cycloheptatriene can lead to the formation of the corresponding tropylium salt, demonstrating a competing aromatization pathway. rsc.org The stability and delocalization within the aryl substituent can significantly influence the electron transfer process and the subsequent chemical pathways of the resulting radical cation. rsc.org

Influence of Ethoxy and Phenyl Substituents on the Reactivity and Selectivity of the Cycloheptatriene Ring System

The reactivity and selectivity of the cycloheptatriene ring in "this compound" are significantly modulated by the electronic and steric properties of the ethoxy and phenyl substituents. The ethoxy group at the C1 position primarily functions as an electron-donating group through resonance, increasing the electron density of the triene system. Conversely, the phenyl group at the C2 position exerts a combination of steric hindrance and electronic effects, which can be either electron-donating or electron-withdrawing depending on the nature of the reaction.

The increased electron density from the ethoxy group generally enhances the reactivity of the cycloheptatriene ring towards electrophiles and in pericyclic reactions such as Diels-Alder reactions. Systematic studies on substituted cycloheptatrienes have shown that electron-donating groups are powerful modulators of reactivity. nih.gov The phenyl group, while also capable of influencing the electronic nature of the ring, introduces significant steric bulk, which can direct the approach of incoming reagents, thereby controlling the stereoselectivity of reactions.

In cycloaddition reactions, the electronic effect of substituents is a predominant factor in controlling the reaction's facility. rsc.orgresearchgate.net For this compound, the electron-rich nature of the diene system is expected to favor reactions with electron-poor dienophiles in Diels-Alder reactions. The regioselectivity of such reactions is guided by the electronic directing effects of the substituents. wikipedia.orgmasterorganicchemistry.com The ethoxy group at C1 and the phenyl group at C2 are anticipated to direct the dienophile to specific positions on the cycloheptatriene ring, leading to a preference for certain constitutional isomers. masterorganicchemistry.com

The steric hindrance imposed by the phenyl group can be expected to influence the endo/exo selectivity in Diels-Alder reactions, favoring the formation of the less sterically hindered product. nih.gov The interplay between the electronic activation by the ethoxy group and the steric directing effect of the phenyl group allows for a fine-tuning of the cycloaddition's outcome.

Thermal rearrangements, such as sigmatropic shifts, are also influenced by the substituents. Studies on the thermal behavior of substituted cycloheptatrienes have indicated that electron-donating groups can accelerate these rearrangements. tue.nl Therefore, this compound would be expected to undergo thermal rearrangements more readily than unsubstituted cycloheptatriene.

The following tables provide illustrative data on the expected reactivity and selectivity of this compound in comparison to unsubstituted cycloheptatriene, based on the known effects of similar substituents on related systems.

Table 1: Illustrative Relative Rate Constants for the Diels-Alder Reaction of Cycloheptatriene Derivatives with Maleic Anhydride.

CompoundSubstituentsRelative Rate Constant (krel)Major Regioisomerendo:exo Ratio
CycloheptatrieneNone1.0N/A95:5
1-Ethoxycyclohepta-1,3,5-triene1-Ethoxy5.2"ortho"90:10
This compound1-Ethoxy, 2-Phenyl4.8"ortho"70:30

Table 2: Illustrative Product Distribution in the Thermal Rearrangement of Substituted Cycloheptatrienes at 120°C.

CompoundSubstituents% Rearrangement after 24hMajor Isomeric Product
CycloheptatrieneNone15N/A
1-Ethoxycyclohepta-1,3,5-triene1-Ethoxy453-Ethoxycyclohepta-1,3,5-triene
This compound1-Ethoxy, 2-Phenyl401-Ethoxy-7-phenylcyclohepta-1,3,5-triene

Theoretical and Computational Studies on 1 Ethoxy 2 Phenylcyclohepta 1,3,5 Triene and Cycloheptatriene Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a important method for elucidating the intricate mechanisms of reactions involving cycloheptatriene (B165957) derivatives. These computational studies allow for the detailed exploration of potential energy surfaces, helping to identify reaction pathways and the structures of transient species like transition states. researchgate.net DFT calculations are particularly useful for distinguishing between different possible mechanisms, such as concerted versus stepwise pathways in cycloaddition reactions. libretexts.org

For cycloheptatrienes, DFT has been employed to investigate a variety of transformations, including pericyclic reactions like cycloadditions and electrocyclizations. researchgate.net For instance, in the dimerization of cycloheptatriene, DFT calculations have predicted a concerted [6+4] cycloaddition occurring via an ambimodal transition state, alongside a competing stepwise diradical (6+2) cycloaddition. researchgate.net The theory can also account for the different reaction paths observed for various isomers of substituted cycloheptatrienes, where the position of a substituent can dramatically alter the reactivity and the type of cycloaddition observed (e.g., [4+2], [6+2], or [4+6]). researchgate.net

A key strength of DFT is its ability to calculate the energies and geometries of transition states, which are critical for understanding reaction kinetics. mdpi.com By locating the transition state structure and calculating its energy, the activation barrier for a reaction can be determined, providing a quantitative measure of the reaction rate. These calculations can reveal subtle differences in transition state energies that dictate the course of a reaction, explaining observed product distributions. For example, in reactions of formyl cycloheptatrienes, the interplay between conjugation, substrate distortion, and dispersive interactions, all captured by DFT, determines the outcome of the cycloaddition. researchgate.net The meta-hybrid M06-2X functional has shown excellent performance in predicting reaction barriers for pericyclic reactions. rsc.org

Table 1: Representative Activation Energies for Cycloheptatriene Reactions Calculated by DFT This table presents illustrative data based on typical findings in the literature for cycloheptatriene systems.

Reaction Type Substituent Position Dienophile Computational Method Calculated Activation Energy (kcal/mol)
[6+4] Cycloaddition Unsubstituted (self-dimerization) M06-2X/6-31G(d) 25.8
[4+2] Cycloaddition 2-formyl 6,6-dimethylfulvene B3LYP/6-31G(d) 18.2
[6+2] Cycloaddition 1-formyl 6,6-dimethylfulvene B3LYP/6-31G(d) 21.5
Electrocyclization Unsubstituted (to norcaradiene) M06-2X/cc-pVTZ 12.1

Molecular Orbital Theory and Frontier Orbital Analysis in Pericyclic Reactions of Cycloheptatrienes

Molecular Orbital (MO) theory provides the fundamental framework for understanding pericyclic reactions, which are common for cycloheptatriene systems. The Woodward-Hoffmann rules, derived from the principle of conservation of orbital symmetry, predict the feasibility and stereochemical outcome of these reactions under thermal or photochemical conditions. ucla.eduwikipedia.org

A more simplified, yet powerful, application of MO theory is Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. msu.edu FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. msu.eduwikipedia.org For a reaction to be favorable, the orbitals must have appropriate symmetry to allow for a bonding interaction (i.e., lobes of the same phase must overlap). msu.edu

In the context of cycloheptatriene, which can act as a 6π-electron system in cycloadditions, FMO theory can predict its reactivity. For example, in a [6π+2π] cycloaddition, the reaction is thermally allowed if it proceeds in a suprafacial-antarafacial manner, but this is often geometrically difficult. The reaction is, however, photochemically allowed in a suprafacial-suprafacial manner. msu.edu This is because electronic excitation by light promotes an electron from the HOMO to the LUMO, changing the symmetry of the new frontier orbital. msu.edu

The stereochemistry of electrocyclic reactions, such as the ring-closure of a conjugated triene to a cyclohexadiene, is also readily predicted by examining the symmetry of the HOMO. msu.edulibretexts.org For a 6π system like 1,3,5-hexatriene (B1211904) (a substructure within many cycloheptatriene reactions), thermal ring closure is a disrotatory process, while photochemical closure is conrotatory, as dictated by the symmetry of the ground-state and excited-state HOMOs, respectively. libretexts.orgmasterorganicchemistry.com These principles are directly applicable to the electrocyclic interconversion of cycloheptatriene and its valence isomer, norcaradiene.

Prediction of Reactivity and Stereoselectivity through Computational Modeling of Cycloheptatriene Transformations

Computational modeling, particularly using DFT, is a powerful tool for predicting the reactivity and stereoselectivity of chemical reactions involving cycloheptatriene derivatives. mdpi.comnih.gov These models can go beyond the qualitative predictions of FMO theory to provide quantitative estimates of reaction barriers and product ratios.

The regioselectivity of cycloaddition reactions, for instance, can be rationalized by analyzing the coefficients of the frontier molecular orbitals on the reacting atoms. longdom.org Larger coefficients indicate a greater contribution of that atom to the frontier orbital and suggest a more favorable interaction at that site. For substituted cycloheptatrienes like 1-Ethoxy-2-phenylcyclohepta-1,3,5-triene, the electronic effects of the ethoxy (electron-donating) and phenyl (potentially electron-withdrawing or conjugating) groups would significantly influence the energies and coefficients of the HOMO and LUMO, thereby directing the regioselectivity of cycloaddition reactions.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is determined by the relative energies of the transition states leading to the different stereoisomeric products. nih.gov Computational models can locate these transition states and calculate their energies with high accuracy. rsc.org For example, in Diels-Alder reactions involving cycloheptatriene, the preference for endo or exo products can be determined by comparing the activation energies of the respective transition states. These calculations can account for subtle steric and electronic interactions that govern the stereochemical outcome. nih.gov Recent advancements have also seen the application of machine learning models, trained on large datasets of reactions, to predict the stereoselectivity of chemical transformations with increasing accuracy. nih.govarxiv.orgarxiv.org

Table 2: Factors Influencing Stereoselectivity in Computational Models

Factor Description Computational Approach
Steric Hindrance Repulsive interactions between bulky groups in the transition state. Geometry optimization of transition states to reveal steric clashes.
Secondary Orbital Interactions Favorable interactions between non-bonding orbitals of the diene and dienophile in the transition state (often favoring endo products). Analysis of orbital overlap in the calculated transition state structures.
Torsional Strain Strain arising from eclipsed bonds in the transition state. Calculation of dihedral angles and associated strain energies.
Catalyst-Substrate Interactions Non-covalent interactions (e.g., hydrogen bonding, π-stacking) with a chiral catalyst that stabilize one transition state over another. Modeling the full catalyst-substrate complex and locating the diastereomeric transition states.

Conformational Analysis and Aromaticity Assessment of Cycloheptatriene Systems

The seven-membered ring of cycloheptatriene is not planar. wikipedia.org Computational studies, consistent with experimental data, show that it adopts a non-planar, boat-shaped conformation. acs.orgtaylorandfrancis.com This puckering of the ring relieves angle and torsional strain. The methylene (B1212753) (-CH2-) group at the C7 position is sp3-hybridized and sits (B43327) out of the plane of the six sp2-hybridized carbons. wikipedia.orgtaylorandfrancis.com

Computational methods can be used to perform a detailed conformational analysis, identifying stable conformers and the energy barriers between them. researchgate.netresearchgate.net For cycloheptatriene, the boat conformation is the global minimum on the potential energy surface. The process of ring inversion, where one boat conformation converts to another, proceeds through a planar transition state, and the energy barrier for this process can be calculated. acs.org For substituted cycloheptatrienes, such as this compound, computational analysis can predict the preferred conformation, taking into account the steric and electronic effects of the substituents.

The concept of aromaticity is crucial in understanding the stability and reactivity of cyclic conjugated systems. Cycloheptatriene itself is considered non-aromatic because the sp3-hybridized C7 carbon disrupts the continuous cyclic conjugation required for aromaticity. quora.comquora.com However, upon removal of a hydride ion from the C7 position, the highly stable and aromatic tropylium (B1234903) cation is formed, which is a planar, cyclic, conjugated system with 6 π-electrons, fulfilling Hückel's rule. wikipedia.org

Computational chemistry offers quantitative methods to assess aromaticity. One of the most widely used methods is the Nucleus-Independent Chemical Shift (NICS). tandfonline.comacs.org NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, which is characteristic of aromaticity, while a positive value indicates a paratropic ring current, characteristic of anti-aromaticity. NICS calculations for the cycloheptatriene ring would yield values close to zero, confirming its non-aromatic character, whereas the tropylium cation exhibits a significantly negative NICS value. tandfonline.comresearchgate.net

Advanced Synthetic Applications of Cycloheptatriene Derivatives in Organic Synthesis

Cycloheptatrienes as Versatile Building Blocks for Complex Molecular Frameworks

Information on how 1-Ethoxy-2-phenylcyclohepta-1,3,5-triene is utilized as a versatile building block for constructing complex molecular frameworks is not available.

Strategies for Constructing Polycyclic and Bridged Systems through Cycloheptatriene (B165957) Chemistry

Specific strategies employing this compound for the construction of polycyclic and bridged systems have not been described in the available literature.

Enantioselective Synthesis of Chiral Polycycles via Cycloheptatriene Intermediates

There is no available information on the use of this compound as an intermediate in the enantioselective synthesis of chiral polycycles.

Development of Novel Synthetic Methodologies Based on the Unique Reactivity of Cycloheptatriene Systems

Novel synthetic methodologies specifically based on the unique reactivity of this compound have not been reported.

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